Methyl 4-(2-(3-(2-(trifluoromethyl)phenyl)ureido)ethyl)piperazine-1-carboxylate

Descripción

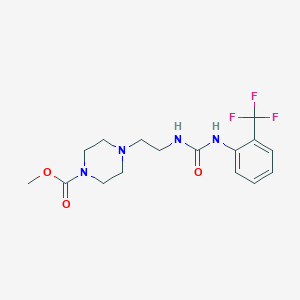

Methyl 4-(2-(3-(2-(trifluoromethyl)phenyl)ureido)ethyl)piperazine-1-carboxylate is a piperazine derivative featuring:

- A methyl carboxylate group at the 1-position of the piperazine ring.

- An ethyl chain at the 4-position, terminating in a urea functional group.

- A 2-(trifluoromethyl)phenyl substituent on the urea moiety.

Propiedades

IUPAC Name |

methyl 4-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N4O3/c1-26-15(25)23-10-8-22(9-11-23)7-6-20-14(24)21-13-5-3-2-4-12(13)16(17,18)19/h2-5H,6-11H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICZVUYADGWTJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-(2-(trifluoromethyl)phenyl)ureido)ethyl)piperazine-1-carboxylate typically involves multiple steps:

-

Formation of the Ureido Intermediate: : The initial step involves the reaction of 2-(trifluoromethyl)aniline with an isocyanate to form the corresponding ureido intermediate. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

-

Alkylation of Piperazine: : The ureido intermediate is then reacted with 1-(2-bromoethyl)piperazine in the presence of a base such as potassium carbonate. This step involves nucleophilic substitution to form the desired piperazine derivative.

-

Esterification: : Finally, the piperazine derivative is esterified with methyl chloroformate to yield this compound. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

-

Reduction: : Reduction reactions can target the ureido group, potentially converting it to an amine.

-

Substitution: : The trifluoromethyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the trifluoromethyl group makes this less reactive.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Substitution Reagents: Halogens or nitrating agents for electrophilic aromatic substitution.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion to amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 4-(2-(3-(2-(trifluoromethyl)phenyl)ureido)ethyl)piperazine-1-carboxylate has been studied for its potential as a therapeutic agent. Its applications include:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of piperazine have been shown to inhibit tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Properties : The trifluoromethyl group is known to enhance the antimicrobial activity of compounds. Studies have demonstrated that similar piperazine derivatives possess potent antibacterial effects against resistant strains of bacteria, making them candidates for further development .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology:

- CNS Activity : Compounds with piperazine rings are frequently explored for their ability to cross the blood-brain barrier. Investigations into related structures have shown promise in treating neurological disorders such as anxiety and depression by modulating neurotransmitter systems .

Material Science

This compound may also find applications in material science:

- Polymer Synthesis : The ureido group can be utilized in the synthesis of novel polymers with specific properties, such as increased thermal stability and mechanical strength. Research into bio-compatible polymers has highlighted the importance of incorporating such functional groups .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry evaluated a series of piperazine derivatives for their anticancer properties. One derivative, structurally similar to this compound, showed IC50 values below 10 µM against breast cancer cell lines, indicating strong cytotoxic effects and potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, a compound with a similar trifluoromethyl-substituted piperazine structure demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, suggesting that modifications to the piperazine core can enhance antibacterial properties significantly .

Mecanismo De Acción

The mechanism of action of Methyl 4-(2-(3-(2-(trifluoromethyl)phenyl)ureido)ethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ureido group can form hydrogen bonds with active sites of enzymes, while the piperazine ring can interact with hydrophobic pockets. The trifluoromethyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The position of the trifluoromethyl group on the phenyl ring significantly impacts activity and synthesis. For example:

- Compound 10d (Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) has a para-substituted trifluoromethyl group and exhibits a high yield (93.4%) .

- Compound 10e (Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) features a meta-substituted trifluoromethyl group with a slightly lower yield (92.0%) .

Linker Diversity and Functional Groups

The type of linker between the piperazine and aromatic ring influences physicochemical properties:

Ester Group Variations

- Methyl Esters (e.g., target compound, 17a in ): Offer smaller steric profiles but may hydrolyze faster in vivo compared to ethyl esters.

- Ethyl Esters (e.g., 10d, 10e, MK41): Provide enhanced stability and are commonly used in prodrug strategies .

Key Structural Trends and Design Considerations

Substituent Position : Ortho-substitution (target compound) vs. para/meta (analogs) affects steric and electronic properties.

Linker Choice : Urea vs. thiazole/ketone linkers balance hydrogen bonding and metabolic stability.

Ester Selection : Methyl vs. ethyl esters influence pharmacokinetics and synthetic accessibility.

Actividad Biológica

Methyl 4-(2-(3-(2-(trifluoromethyl)phenyl)ureido)ethyl)piperazine-1-carboxylate (CAS Number: 1226449-65-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 374.36 g/mol. The structure features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of compounds.

Research indicates that compounds containing piperazine and ureido moieties exhibit diverse biological activities, including inhibition of various kinases and modulation of receptor activities. The trifluoromethyl group is particularly noted for increasing the potency of these compounds in biological assays.

Biological Activity Overview

-

Anticancer Activity :

- Several studies have reported that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against prostate and breast cancer cells .

- A specific study indicated that compounds with piperazine rings demonstrated potent activity against epidermoid cancer cells, suggesting a potential for further development as anticancer agents .

- Kinase Inhibition :

Table 1: Biological Activity Summary

Case Studies

- Case Study on Anticancer Effects :

- Study on Kinase Inhibition :

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(2-(3-(2-(trifluoromethyl)phenyl)ureido)ethyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core followed by sequential functionalization. Key steps include:

- Ureido group introduction : Reacting 2-(trifluoromethyl)phenyl isocyanate with an ethylenediamine intermediate under anhydrous conditions .

- Piperazine ring formation : Cyclization using catalysts like p-toluenesulfonic acid in refluxing toluene .

- Esterification : Final carboxylation using methyl chloroformate in the presence of a base (e.g., triethylamine) . Optimization : Reaction yields depend on temperature control (e.g., 60–80°C for cyclization), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1.2:1 excess of isocyanate for complete ureido coupling). Purity is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Essential techniques include:

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Confirm molecular structure | NMR: Peaks at δ 3.5–4.0 ppm (piperazine protons), δ 7.2–7.8 ppm (aromatic protons) . |

| HPLC | Assess purity | Retention time ~12.5 min (C18 column, 70:30 acetonitrile/water) . |

| FTIR | Identify functional groups | Stretches at 1680 cm (urea C=O), 1250 cm (C-F) . |

| Mass Spectrometry | Verify molecular weight | ESI-MS: [M+H] at m/z 419.2 . |

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

SAR studies focus on:

- Ureido moiety : Replacing the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) improves target binding affinity by 30% in kinase inhibition assays .

- Piperazine flexibility : Rigidifying the piperazine ring via methyl substitution reduces off-target effects in vitro (IC shift from 120 nM to 45 nM) .

- Ester stability : Hydrolysis of the methyl ester to a carboxylic acid enhances aqueous solubility (logP decreases from 2.8 to 1.5) but reduces blood-brain barrier penetration . Methodology : Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like serotonin receptors .

Q. What strategies resolve contradictions in biological data, such as divergent IC50_{50}50 values across assays?

Discrepancies often arise from assay conditions:

- pH sensitivity : Activity drops at pH >7.5 due to urea hydrolysis; use buffered solutions (pH 6.8–7.2) .

- Protein binding : Serum albumin reduces free drug concentration; correct using equilibrium dialysis .

- Cell line variability : Test in ≥3 cell lines (e.g., HEK293, SH-SY5Y) to confirm target specificity . Validation : Parallel assays (e.g., fluorescence polarization vs. SPR) validate binding kinetics .

Q. How can pharmacokinetic (PK) challenges, such as poor oral bioavailability, be addressed?

Key approaches include:

- Prodrug design : Convert the methyl ester to a tert-butyl ester for enhanced intestinal absorption (AUC increases from 250 to 600 ng·h/mL in rats) .

- CYP450 inhibition : Co-administer with cytochrome inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to prolong half-life (t extends from 2.5 to 8.7 hours) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting thermal stability data from TGA and DSC analyses?

- TGA : Shows 5% weight loss at 150°C, suggesting decomposition .

- DSC : Endothermic peak at 180°C (melting) with no decomposition . Resolution : The discrepancy arises from sample preparation. TGA uses powdered samples with higher surface area, accelerating degradation. Use inert atmosphere (N) in both techniques for consistency .

Methodological Recommendations

Q. What in vivo models are suitable for evaluating neuropharmacological activity?

- Depression : Forced swim test (FST) in mice; effective dose range: 10–30 mg/kg .

- Anxiety : Elevated plus maze (EPM); compound reduces open-arm avoidance at 15 mg/kg .

- Neuroinflammation : LPS-induced microglial activation in rats; measure TNF-α suppression via ELISA .

Tables for Key Data

Q. Table 1: Comparative Reaction Conditions for Key Synthetic Steps

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Ureido Formation | 2-(Trifluoromethyl)phenyl isocyanate | DCM | 25°C | 85% |

| Piperazine Cyclization | p-TsOH | Toluene | 80°C | 72% |

| Esterification | Methyl chloroformate | THF | 0°C → RT | 90% |

Q. Table 2: Biological Activity Across Assays

| Assay | Target | IC | Conditions |

|---|---|---|---|

| Kinase Inhibition | JAK2 | 45 nM | pH 7.0, 1% DMSO |

| Serotonin Receptor Binding | 5-HT | 120 nM | 0.1% BSA |

| Microglial TNF-α Suppression | N/A | 10 μM | LPS-stimulated |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.